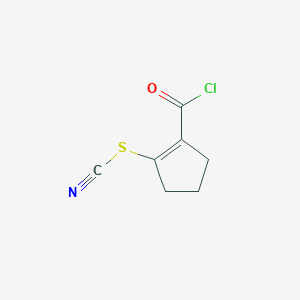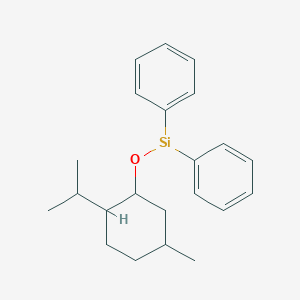
CID 69050471
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a diphenylsilane moiety through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane typically involves the reaction of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy} with diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in medical treatments.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane include other organosilicon compounds with different substituents on the silicon atom, such as:
- Diphenylmethylsilane
- Diphenylisopropylsilane
- Cyclohexylmethyldiphenylsilane
Uniqueness
What sets {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane apart from these similar compounds is its unique combination of a cyclohexyl group with methyl and isopropyl substituents, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C22H29OSi |
|---|---|
Poids moléculaire |
337.5 g/mol |
InChI |
InChI=1S/C22H29OSi/c1-17(2)21-15-14-18(3)16-22(21)23-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
Clé InChI |
CYCMWWZSBMJZEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


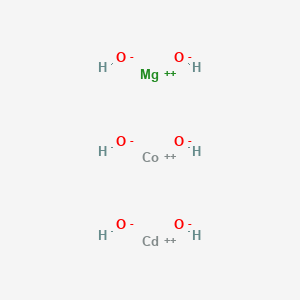
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
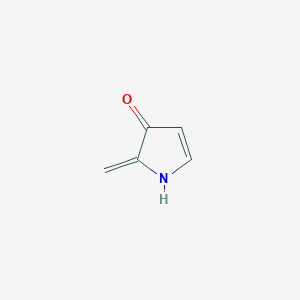
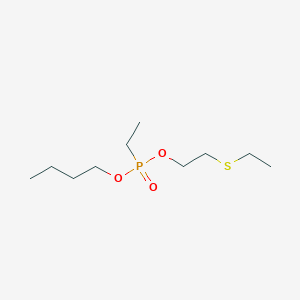
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
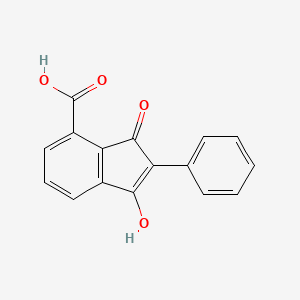
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

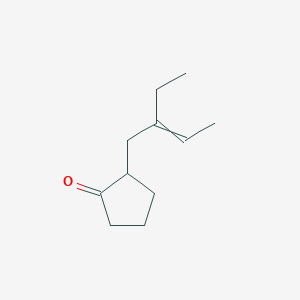
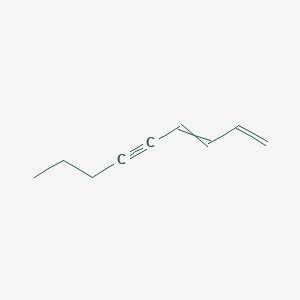
![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
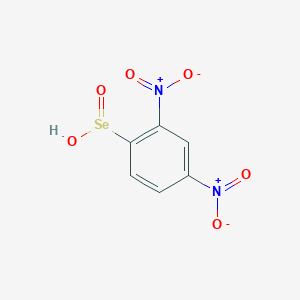
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
